3-TYP

Description

Properties

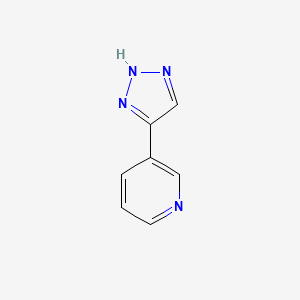

IUPAC Name |

3-(2H-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-5-9-11-10-7/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXFEFOIYPNBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of 3-TYP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as 3-TYP, is a small molecule inhibitor primarily targeting Sirtuin 3 (SIRT3), a major mitochondrial NAD+-dependent deacetylase. Its utility as a chemical probe has facilitated the elucidation of SIRT3's roles in mitochondrial function, metabolism, and cellular stress responses. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and off-target effects. This document synthesizes quantitative data, provides detailed experimental protocols, and visualizes key pathways to serve as a resource for researchers in drug development and molecular biology.

Core Mechanism of Action: SIRT3 Inhibition

The principal mechanism of action of this compound is the inhibition of the deacetylase activity of Sirtuin 3 (SIRT3). SIRT3 is localized in the mitochondrial matrix and plays a crucial role in regulating the acetylation status of a wide array of mitochondrial proteins, thereby modulating their function. By inhibiting SIRT3, this compound leads to the hyperacetylation of these protein substrates, resulting in altered mitochondrial metabolism, increased production of reactive oxygen species (ROS), and modulation of downstream signaling pathways.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound against sirtuins is a critical parameter for its use as a chemical probe. The half-maximal inhibitory concentration (IC50) values for this compound against SIRT1, SIRT2, and SIRT3 have been reported in various studies, with some variability.

| Sirtuin Isoform | IC50 (nM)[1][2] | IC50 (µM)[3][4][5] |

| SIRT1 | 88 | - |

| SIRT2 | 92 | - |

| SIRT3 | 16 | 38 |

Note: The significant variation in reported IC50 values may be attributable to differences in assay conditions, including the substrate used and the source of the recombinant sirtuin enzyme.

Downstream Effects of SIRT3 Inhibition

The inhibition of SIRT3 by this compound leads to the hyperacetylation of numerous mitochondrial proteins, impacting several key cellular processes.

-

Increased Mitochondrial Protein Acetylation: this compound treatment results in a global increase in the acetylation of mitochondrial proteins.[5] This is a direct consequence of the inhibition of SIRT3's deacetylase activity.

-

Modulation of Mitochondrial Metabolism: Key enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain are substrates of SIRT3. Their hyperacetylation following this compound treatment can lead to decreased enzymatic activity and dysregulated mitochondrial metabolism.

-

Increased Reactive Oxygen Species (ROS) Production: A primary consequence of SIRT3 inhibition is the hyperacetylation and subsequent inactivation of manganese superoxide dismutase (MnSOD or SOD2), a critical enzyme in the mitochondrial antioxidant defense system. This leads to an accumulation of superoxide radicals and increased oxidative stress.[5][6]

Key Signaling Pathways Modulated by this compound

The cellular effects of this compound extend beyond the mitochondria, influencing major signaling pathways that regulate cell growth, survival, and inflammation.

PI3K/Akt/c-Myc Pathway

Recent evidence has illuminated a connection between SIRT3 and the stability of the oncoprotein c-Myc, mediated by the PI3K/Akt signaling pathway. SIRT3 expression has been shown to suppress the phosphorylation of Akt.[7][8] The inhibition of SIRT3 by this compound would therefore be expected to lead to an increase in Akt phosphorylation. Phosphorylated Akt can, in turn, influence the phosphorylation status of c-Myc at key residues, such as Threonine 58, which is crucial for its ubiquitination and subsequent proteasomal degradation.[7][8] Thus, by inhibiting SIRT3, this compound may indirectly lead to the stabilization of c-Myc.

MAPK and NF-κB Signaling Pathways

The increase in reactive oxygen species (ROS) resulting from SIRT3 inhibition by this compound can act as a signaling event, leading to the activation of stress-responsive pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[6] Activation of these pathways can promote inflammatory responses and modulate cell survival and apoptosis.

Off-Target Effects

Experimental Protocols

Fluorometric SIRT3 Activity Assay

This protocol is adapted from commercially available SIRT3 activity assay kits and can be used to assess the inhibitory effect of this compound on SIRT3 activity.

Materials:

-

Recombinant human SIRT3 enzyme

-

SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue flanked by a fluorophore and a quencher)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

This compound stock solution (in DMSO)

-

96-well black microplate

Procedure:

-

Prepare a reaction mixture containing assay buffer, SIRT3 substrate, and NAD+.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or vehicle (DMSO) to the wells of the microplate.

-

Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and initiate fluorescence development by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore used (e.g., excitation ~350-360 nm, emission ~450-465 nm).[9][10][11][12][13]

-

Calculate the percent inhibition of SIRT3 activity at each concentration of this compound and determine the IC50 value.

Western Blot for Acetylated MnSOD

This protocol details the detection of changes in the acetylation status of MnSOD in cultured cells following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-acetylated-lysine antibody

-

Anti-MnSOD antibody

-

Anti-GAPDH or β-actin antibody (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 10-100 µM) or vehicle for a specified time (e.g., 6-24 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine protein concentration of the lysates.

-

Perform immunoprecipitation for MnSOD using an anti-MnSOD antibody.

-

Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-acetylated-lysine primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal.

-

To confirm equal loading of MnSOD, the membrane can be stripped and re-probed with an anti-MnSOD antibody.

MTT Cell Viability Assay

This protocol is for assessing the effect of this compound on the viability of cultured cells.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 1 µM to 200 µM) in fresh medium for a desired period (e.g., 24, 48, or 72 hours).[14][15][16][17] Include vehicle-treated control wells.

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14][15][16][17]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes to 2 hours at room temperature with gentle shaking, protected from light.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological functions of SIRT3. Its primary mechanism of action is the inhibition of SIRT3's deacetylase activity, leading to mitochondrial protein hyperacetylation, increased oxidative stress, and the modulation of key signaling pathways including the PI3K/Akt/c-Myc, MAPK, and NF-κB pathways. While its selectivity for SIRT3 over SIRT1 and SIRT2 is notable, researchers should remain mindful of its potential off-target effects and corroborate key findings with complementary experimental approaches. The experimental protocols provided herein offer a starting point for the characterization of this compound's effects in various biological systems. Further research is warranted to fully elucidate the quantitative aspects of its off-target interactions and to expand our understanding of the intricate signaling networks it influences.

References

- 1. labshake.com [labshake.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT3 inhibits prostate cancer by destabilizing oncoprotein c-MYC through regulation of the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SIRT3 inhibits prostate cancer by destabilizing oncoprotein c-MYC through regulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioscience.co.uk [bioscience.co.uk]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. abcam.com [abcam.com]

- 12. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. caymanchem.com [caymanchem.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. researchhub.com [researchhub.com]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 3-TYP: A Selective SIRT3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(1H-1,2,3-triazol-4-yl) pyridine (3-TYP), a small molecule inhibitor with notable selectivity for Sirtuin 3 (SIRT3). SIRT3 is the primary mitochondrial NAD⁺-dependent protein deacetylase, playing a critical role in regulating mitochondrial metabolism, energy homeostasis, and oxidative stress responses.[1][2] Its involvement in various pathologies, including metabolic diseases, cardiovascular disorders, neurodegeneration, and cancer, has made it a significant target for therapeutic development.[3][4] this compound serves as a crucial chemical probe for elucidating the physiological and pathological functions of SIRT3.[3][5]

Mechanism of Action

This compound is proposed to inhibit sirtuin activity through a mechanism similar to that of nicotinamide (NAM), a native sirtuin inhibitor.[5] Sirtuins catalyze a reaction that couples lysine deacetylation with the hydrolysis of NAD⁺, producing nicotinamide, O-acetyl-ADP-ribose, and the deacetylated substrate.[6] Due to its structural similarity to nicotinamide, this compound is thought to act as a competitive inhibitor with respect to NAD⁺, engaging in a "base exchange" reaction that accelerates the reverse process and results in enzyme inhibition.[5][6] While it is a valuable tool, researchers should note that this compound may have off-target effects on other NAD-dependent enzymes, such as dehydrogenases, and has also been reported to inhibit Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO).[7][8]

Data Presentation: Inhibitory Activity and Cellular Effects

The following tables summarize the quantitative data regarding the inhibitory potency and cellular activity of this compound.

Table 1: In Vitro Inhibitory Potency of this compound against Sirtuins

This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound for the human sirtuins SIRT1, SIRT2, and SIRT3. Note the discrepancy in reported IC₅₀ values for SIRT3 from different sources, which may reflect variations in assay conditions or methodologies.

| Target | IC₅₀ Value (Source 1) | IC₅₀ Value (Source 2) | Selectivity (SIRT1/SIRT3) (Source 1) | Selectivity (SIRT2/SIRT3) (Source 1) |

| SIRT3 | 16 nM[9] | 38 µM[5][7][8] | - | - |

| SIRT1 | 88 nM[9] | - | ~5.5-fold | - |

| SIRT2 | 92 nM[9] | - | - | ~5.8-fold |

Table 2: Cellular Effects of this compound Treatment

This table outlines the observed biological effects of this compound in various cell lines, demonstrating its ability to modulate SIRT3 activity within a cellular context.

| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |

| HeLa | 1 mM | - | Increased acetylation of mitochondrial proteins. | [5] |

| SK-MEL-28 | 100 µM | 24 hrs | Reduction in ATP levels. | [5][9] |

| SK-MEL-28 | 100 µM | 24 hrs | Increase in superoxide levels. | [5][9] |

| HepG2 | 50 µM | 12 hrs | Attenuated melatonin-induced increases in deacetylated-SOD2. | [9] |

| Vascular Smooth Muscle Cells (VSMCs) | - | - | Increased level of SOD2 acetylation. | [5] |

| Multiple Myeloma Cells | - | - | Induced DNA damage and cytotoxicity. | [10] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving SIRT3 and the logical workflow of experiments used to study its inhibition by this compound.

SIRT3-Mediated Mitochondrial Regulation

Inhibition of SIRT3 by this compound

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro SIRT3 Fluorometric Activity Assay

This protocol is designed to measure the inhibitory effect of this compound on recombinant SIRT3 enzyme activity. It is adapted from commercially available kits and common methodologies.[11][12]

A. Materials:

-

Recombinant human SIRT3 enzyme

-

SIRT3 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic Substrate Peptide (e.g., Ac-p53-Lys-AMC)

-

NAD⁺ solution

-

This compound (dissolved in DMSO)

-

Developer solution (containing a peptidase to cleave the deacetylated substrate)

-

Stop Solution (e.g., containing a pan-sirtuin inhibitor like nicotinamide)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

B. Procedure:

-

Prepare Reagents: Dilute the recombinant SIRT3, NAD⁺, and substrate peptide in SIRT3 Assay Buffer to their final working concentrations. Prepare a serial dilution of this compound in assay buffer, ensuring the final DMSO concentration is consistent across all wells (typically <1%).

-

Set up Reactions: In a 96-well plate, add the following to designated wells:

-

Compound Wells: Assay Buffer, diluted SIRT3, and the this compound dilution series.

-

Positive Control (100% Activity): Assay Buffer, diluted SIRT3, and vehicle (DMSO).

-

Negative Control (Background): Assay Buffer, vehicle (DMSO), but no SIRT3 enzyme.

-

-

Initiate Reaction: Start the enzymatic reaction by adding the NAD⁺ and Fluorogenic Substrate Peptide solution to all wells.

-

Incubation: Cover the plate and incubate at 37°C for a predetermined time (e.g., 45-60 minutes), allowing the deacetylation reaction to proceed.

-

Develop Signal: Add the Developer solution to each well. This solution contains an enzyme that will cleave the deacetylated peptide, releasing the fluorescent AMC group.

-

Stop and Read: Incubate at room temperature for 15-30 minutes. Stop the reaction if necessary using a Stop Solution. Read the fluorescence intensity on a plate reader.

-

Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each this compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies the direct binding of this compound to SIRT3 in intact cells by measuring the ligand-induced thermal stabilization of the target protein.[13][14][15]

A. Materials:

-

Cultured cells expressing SIRT3

-

This compound compound and vehicle (DMSO)

-

Phosphate-buffered saline (PBS) with protease inhibitors

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

PCR machine or thermal cycler

-

Ultracentrifuge

-

Reagents and equipment for Western Blotting (SDS-PAGE gels, transfer apparatus, anti-SIRT3 antibody, secondary antibody, ECL substrate)

B. Procedure:

-

Cell Treatment: Culture cells to confluency. Treat one batch of cells with the desired concentration of this compound and a control batch with vehicle (DMSO). Incubate under normal culture conditions for a specified time (e.g., 1-2 hours) to allow compound uptake.

-

Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to room temperature.[14][16]

-

Cell Lysis: Lyse the cells in the PCR tubes. This can be achieved by multiple freeze-thaw cycles or sonication.

-

Separation of Soluble Proteins: Centrifuge the lysates at high speed (e.g., >20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated, denatured proteins and cell debris.

-

Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample and normalize them to ensure equal loading.

-

Western Blot Analysis: Separate the proteins from the soluble fraction by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody specific for SIRT3, followed by an HRP-conjugated secondary antibody.

-

Data Analysis: Visualize the bands using an ECL substrate. Quantify the band intensity for each temperature point. Plot the relative amount of soluble SIRT3 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the this compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Analysis of Mitochondrial Protein Acetylation via Western Blot

This protocol assesses the functional consequence of SIRT3 inhibition by measuring the acetylation status of a known substrate, such as Superoxide Dismutase 2 (SOD2), in this compound treated cells.[5][17]

A. Materials:

-

Cultured cells

-

This compound compound and vehicle (DMSO)

-

Mitochondrial isolation kit or protocol

-

RIPA buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

Reagents and equipment for Western Blotting

-

Primary antibodies: anti-acetylated-lysine, anti-SOD2 (or another SIRT3 target), and a mitochondrial loading control (e.g., anti-COXIV).

B. Procedure:

-

Cell Treatment: Treat cultured cells with varying concentrations of this compound or vehicle for a desired time period (e.g., 12-24 hours).

-

Mitochondrial Isolation (Optional but Recommended): Harvest the cells. To increase the specificity of the signal, isolate the mitochondrial fraction using a commercial kit or a differential centrifugation protocol.

-

Protein Extraction: Lyse the whole cells or the isolated mitochondria in RIPA buffer containing protease and deacetylase inhibitors.

-

Western Blotting: Determine protein concentration, normalize samples, and perform SDS-PAGE and protein transfer as described in Protocol 2.

-

Immunoblotting:

-

To detect the specific acetylation of a target, perform immunoprecipitation (IP) with an anti-SOD2 antibody, followed by Western blotting with an anti-acetylated-lysine antibody.

-

Alternatively, for global changes, probe one membrane with an anti-acetylated-lysine antibody and another with an anti-SOD2 antibody to assess total protein levels. Use a loading control to ensure equal protein loading.

-

-

Data Analysis: Quantify the band intensities. An increase in the acetylated-lysine signal (either on the specific immunoprecipitated protein or globally within the mitochondrial fraction) in this compound-treated cells compared to controls indicates successful inhibition of SIRT3 deacetylase activity.

References

- 1. Mitochondrial protein acetylation regulates metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial hyper-acetylation induced by an engineered acetyltransferase promotes cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. The Selective SIRT3 Inhibitor this compound Represses Primary Myeloma Growth by Reducing c-Myc Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. abcam.com [abcam.com]

- 12. abcam.com [abcam.com]

- 13. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of 3-(1H-1,2,3-triazol-4-yl) Pyridine and its Derivatives

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological applications of 3-(1H-1,2,3-triazol-4-yl) pyridine and its derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The 3-(1H-1,2,3-triazol-4-yl) pyridine scaffold is a key heterocyclic structure that has garnered significant attention in medicinal chemistry. This is due to the prevalence of both pyridine and 1,2,3-triazole moieties in a wide array of therapeutically active agents. The unique combination of these two rings offers diverse possibilities for chemical modification and interaction with biological targets. The 1,2,3-triazole ring, in particular, can act as a bioisostere for other functional groups and engage in various non-covalent interactions with proteins and enzymes. As a result, derivatives of this core structure have been explored for a range of therapeutic applications, including their potential as anticancer, antitubercular, and anti-inflammatory agents.[1][2][3][4][5][6][7][8]

Synthesis of the 3-(1H-1,2,3-triazol-4-yl) Pyridine Core

The primary and most efficient method for synthesizing the 1,4-disubstituted 1H-1,2,3-triazole core is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the [3+2] dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to regioselectively yield the 1,4-disubstituted triazole.

For the synthesis of 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives, this typically involves the reaction of 3-ethynylpyridine with a suitable organic azide.

General Experimental Protocol for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a generalized protocol for the synthesis of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives, which can be adapted for the synthesis of simpler 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives by using 3-ethynylpyridine as the starting alkyne.[8]

Materials:

-

Starting alkyne (e.g., 3-ethynylpyridine or a derivative)

-

Substituted azide (alkyl, aryl, etc.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent system (e.g., t-BuOH/H₂O, THF/H₂O, DMF)

Procedure:

-

Dissolve the starting alkyne (1.0 eq) and the substituted azide (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-BuOH and H₂O).

-

To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Visualization of the Synthetic Pathway

The following diagram illustrates the general synthetic workflow for producing 3-(1H-1,2,3-triazol-4-yl) pyridine derivatives via the CuAAC reaction.

Quantitative Data from Synthesis

The following table summarizes the reported yields for the synthesis of various 1,2,3-triazole-containing compounds from the literature.

| Compound Class | Reaction Type | Yield (%) | Reference |

| 1,2,3-triazole core from azide and TMS acetylene | CuAAC | N/A | [1] |

| 1-(1H-1,2,3-triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinolines | CuAAC | 60-95 | [9] |

| 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives | CuAAC | 80-92 | [8] |

Biological Activity and Applications

Derivatives of 3-(1H-1,2,3-triazol-4-yl) pyridine have been investigated for a variety of biological activities, demonstrating their potential in drug discovery.

Anticancer Activity

Several studies have reported the synthesis and evaluation of novel 1,2,3-triazole-pyridine hybrids as potential anticancer agents.[4][8] These compounds have been tested against various human cancer cell lines, with some derivatives showing promising cytotoxic activity. For instance, certain 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives have been identified as having significant activity against cell lines such as U937, THP-1, HL60, and B16-F10.[8]

Antitubercular Activity

The emergence of multidrug-resistant tuberculosis has necessitated the discovery of new antitubercular agents. The 1,2,3-triazole scaffold has been incorporated into molecules designed to inhibit the growth of Mycobacterium tuberculosis. For example, compounds containing a 1,2,3-triazole core have been synthesized and evaluated for their activity against the H37Rv strain of M. tuberculosis.[1][9]

Other Biological Activities

Beyond cancer and tuberculosis, these scaffolds have been explored for other therapeutic targets. For example, 1H-1,2,3-triazole derivatives have been developed as novel prostanoid EP4 receptor antagonists for cancer immunotherapy.[7] Additionally, some derivatives have shown potential as α-glucosidase inhibitors, suggesting applications in diabetes management.[9]

Quantitative Biological Data

The following tables summarize the reported in vitro biological activity for various derivatives.

Table 1: Anticancer Activity of 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives [8]

| Compound | IC₅₀ (µM) vs. U937 | IC₅₀ (µM) vs. THP-1 | IC₅₀ (µM) vs. HL60 | IC₅₀ (µM) vs. B16-F10 |

| 3e | 10.2 | 12.5 | 11.8 | 15.6 |

| 4g | 8.5 | 9.2 | 10.1 | 11.4 |

| 4i | 7.9 | 8.6 | 9.5 | 10.8 |

| 4j | 6.8 | 7.5 | 8.2 | 9.7 |

Table 2: Antitubercular and α-glucosidase Inhibitory Activity [9]

| Compound | Antitubercular IC₉₀ (µM) vs. M. tuberculosis H37Rv | α-glucosidase Inhibition IC₅₀ (µM) |

| 9a | >500 | 59 |

| 9f | N/A | 61 |

| 9g | N/A | 68 |

| Erythromycin | 62.5 | N/A |

| Acarbose | N/A | 32 |

Potential Signaling Pathway Analysis

While the precise signaling pathways for many of these compounds are still under investigation, a general workflow for target deconvolution and pathway analysis can be proposed, particularly for those with anticancer activity. This often involves identifying the molecular target and then elucidating the downstream effects.

Conclusion

The 3-(1H-1,2,3-triazol-4-yl) pyridine framework represents a versatile and valuable scaffold in modern drug discovery. The efficiency and regioselectivity of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction have made a diverse range of derivatives readily accessible for biological screening. The promising anticancer, antitubercular, and other biological activities demonstrated by these compounds underscore the importance of this heterocyclic core. Future research will likely focus on optimizing the lead compounds, elucidating their precise mechanisms of action, and further exploring the vast chemical space offered by this privileged scaffold.

References

- 1. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 3. Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[1,2,4]triazolo[3,4- b ][1,3,4] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Characterization of 1 H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

Preliminary Studies on the Effects of 3-TYP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-TYP

3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as this compound, is a small molecule inhibitor of Sirtuin 3 (SIRT3).[1] SIRT3 is a member of the sirtuin family of NAD+-dependent deacetylases, which are crucial regulators of mitochondrial function and cellular metabolism.[2] Given the significant role of SIRT3 in various physiological and pathological processes, including age-related diseases, neurodegenerative disorders, cardiovascular diseases, and cancer, this compound has emerged as a valuable chemical probe to investigate the biological functions of SIRT3 and as a potential starting point for the development of novel therapeutics. This guide provides an in-depth overview of the preliminary studies on the effects of this compound, focusing on its mechanism of action, impact on cellular signaling pathways, and summaries of key experimental findings and protocols.

Mechanism of Action

This compound is a selective inhibitor of SIRT3.[1] It exhibits greater potency against SIRT3 compared to other sirtuin isoforms, SIRT1 and SIRT2.[1] The proposed mechanism of inhibition is through its structural similarity to nicotinamide (NAM), suggesting it may act as a competitive inhibitor at the NAD+ binding site.[3] The inhibition of SIRT3 by this compound leads to an increase in the acetylation of mitochondrial proteins, which is a key indicator of its cellular activity.[3] This hyperacetylation of SIRT3 target proteins subsequently affects their function, leading to a cascade of downstream cellular effects.

Effects on Cellular Processes

The inhibition of SIRT3 by this compound has been shown to impact a variety of cellular processes, primarily due to its influence on mitochondrial function. Key effects include:

-

Reduced ATP Levels and Increased Superoxide Production: Treatment of cells with this compound has been demonstrated to significantly decrease ATP levels and increase the production of superoxide, a reactive oxygen species (ROS).[3] This is consistent with the observed phenotypes in SIRT3-deficient mice and highlights the critical role of SIRT3 in maintaining mitochondrial energy homeostasis and redox balance.[3]

-

Induction of DNA Damage and Cytotoxicity: In multiple myeloma cells, this compound has been shown to induce DNA damage and exhibit high cytotoxicity.[4]

-

Modulation of Gene Expression: this compound treatment can alter the expression of various genes. For instance, in adipocytes, it has been shown to decrease the expression of the glucose transporter GLUT4 and increase the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.

-

Regulation of Protein Stability: A notable effect of this compound is its ability to reduce the stability of the oncoprotein c-Myc by decreasing its phosphorylation at Serine 62, identifying it as a novel c-Myc inhibitor.[4]

-

Impact on Superoxide Dismutase 2 (SOD2) Activity: SIRT3 is a known deacetylase of SOD2, a critical mitochondrial antioxidant enzyme. Inhibition of SIRT3 by this compound leads to increased acetylation and subsequently reduced activity of SOD2.[3]

Signaling Pathways Modulated by this compound

Preliminary studies have implicated this compound in the modulation of several key signaling pathways, primarily as a consequence of SIRT3 inhibition.

SIRT3-Mediated Deacetylation and its Inhibition by this compound

SIRT3 plays a pivotal role in deacetylating a wide range of mitochondrial proteins, thereby regulating their activity. This compound directly inhibits this function, leading to the accumulation of acetylated mitochondrial proteins and subsequent mitochondrial dysfunction.

Caption: SIRT3 deacetylates mitochondrial proteins, a process inhibited by this compound.

This compound Induced Activation of MAPK Signaling Pathway

Inhibition of SIRT3 by this compound has been shown to enhance the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK.[5] This activation is thought to be a cellular stress response to the mitochondrial dysfunction induced by this compound.

Caption: this compound induces MAPK pathway activation via SIRT3 inhibition.

This compound Induced Activation of NF-κB Signaling Pathway

Similar to the MAPK pathway, the Nuclear Factor-kappa B (NF-κB) pathway is activated in response to this compound treatment.[5] This is evidenced by the increased phosphorylation of the NF-κB p65 subunit.[5] The activation of NF-κB is a key event in the inflammatory response.

Caption: this compound promotes NF-κB activation and inflammatory gene expression.

Downstream Effects of this compound on c-Myc and SOD2

The inhibition of SIRT3 by this compound has specific and significant consequences for key downstream proteins like c-Myc and SOD2.

References

- 1. selleckchem.com [selleckchem.com]

- 2. SIRT3 mediates multi-tissue coupling for metabolic fuel switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. Frontiers | SIRT3 inhibitor this compound exacerbates thioacetamide-induced hepatic injury in mice [frontiersin.org]

3-TYP: A Technical Guide to its Off-Target Effects and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP) is a widely utilized chemical probe for studying the biological functions of Sirtuin 3 (SIRT3), a key mitochondrial NAD+-dependent deacetylase. As with any chemical inhibitor, a thorough understanding of its selectivity and potential off-target effects is crucial for the accurate interpretation of experimental results and for its potential therapeutic development. This technical guide provides a comprehensive overview of the known selectivity profile of this compound, details on its identified off-target interactions, and in-depth protocols for key experimental assays used to characterize its activity.

Selectivity Profile of this compound

This compound exhibits preferential inhibition of SIRT3 over other sirtuin isoforms, particularly SIRT1 and SIRT2. The selectivity of this compound is concentration-dependent, and its inhibitory activity has been quantified through various enzymatic assays.

Sirtuin Inhibition

The inhibitory potency of this compound against the class I sirtuins (SIRT1, SIRT2, and SIRT3) is summarized in the table below. The data clearly indicates a higher affinity for SIRT3.

| Target | IC50 (nM) | Fold Selectivity (vs. SIRT3) |

| SIRT1 | 88 | ~5.5 |

| SIRT2 | 92 | ~5.75 |

| SIRT3 | 16 | 1 |

Note: IC50 values can vary between different assay conditions and enzyme preparations.

Off-Target Effects of this compound

Beyond its effects on sirtuins, this compound has been shown to interact with other proteins, which could contribute to its overall cellular phenotype. It is important for researchers to consider these off-target activities when designing and interpreting experiments.

Known Off-Target Enzymes

This compound has been identified as an inhibitor of the following enzymes:

| Off-Target | Activity |

| Indoleamine 2,3-dioxygenase (IDO) | Inhibitor |

| Methionine Adenosyltransferase 2 (MAT2) | Inhibitor |

The potential for this compound to interact with other NAD+-dependent enzymes should also be considered, given its structural similarity to nicotinamide.

Effects on Cellular Signaling Pathways

This compound has been observed to modulate key cellular signaling pathways, which may be a consequence of its on-target or off-target activities.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Treatment with this compound has been shown to enhance the phosphorylation of p38, ERK1/2, and JNK in certain cellular contexts.

-

Nuclear Factor-kappa B (NF-κB) Pathway: this compound can also lead to the activation of the NF-κB signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to independently assess the activity and selectivity of this compound.

Fluorometric SIRT3 Inhibition Assay

This assay measures the ability of this compound to inhibit the deacetylase activity of SIRT3 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (dissolved in DMSO)

-

Developer solution (to stop the reaction and generate a fluorescent signal)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

SIRT3 enzyme

-

This compound dilution or DMSO (for control)

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding NAD+ and the fluorogenic SIRT3 substrate to each well.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to assess the direct binding of a compound to its target in a cellular environment.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., PBS with protease inhibitors)

-

Equipment for heating cells (e.g., PCR cycler)

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibody against the target protein (e.g., SIRT3)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

Procedure:

-

Compound Treatment: Treat cultured cells with the desired concentration of this compound or DMSO (vehicle control) for a specified time (e.g., 1 hour) at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR cycler, followed by cooling to 4°C.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Protein Quantification and Western Blotting:

-

Collect the supernatant (soluble fraction).

-

Determine the protein concentration of each sample.

-

Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

-

Perform Western blotting using a primary antibody against the target protein and an appropriate secondary antibody.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature for both the this compound treated and vehicle-treated samples.

-

Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

IDO Enzymatic Assay

This assay measures the inhibition of indoleamine 2,3-dioxygenase (IDO) activity by this compound.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid

-

Catalase

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

This compound (dissolved in DMSO)

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well clear microplate

-

Spectrophotometer

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

IDO1 enzyme

-

Methylene blue, ascorbic acid, and catalase

-

This compound dilution or DMSO (for control)

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding L-Tryptophan to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding TCA to each well.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Incubate for 10 minutes at room temperature to allow color development.

-

Measure the absorbance at 480 nm.

-

Calculate the percent inhibition and IC50 value.

Western Blot Analysis for MAPK and NF-κB Signaling

This protocol details the detection of phosphorylated (activated) forms of key proteins in the MAPK and NF-κB pathways following treatment with this compound.

Materials:

-

Cells of interest

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against:

-

Phospho-p38 MAPK (Thr180/Tyr182)

-

Total p38 MAPK

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Total ERK1/2

-

Phospho-JNK (Thr183/Tyr185)

-

Total JNK

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with this compound at the desired concentrations and for various time points. Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples with Laemmli buffer and denature by heating.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels and the loading control.

Visualizations

Signaling Pathway of this compound's Primary Target and Downstream Effects

Caption: this compound inhibits SIRT3, leading to altered mitochondrial protein acetylation and downstream effects.

Experimental Workflow for Assessing this compound's Off-Target Effects

Caption: A typical workflow for identifying and validating the off-target effects of a chemical probe like this compound.

Logical Relationship of this compound's On- and Off-Target Activities

Caption: The observed phenotype of this compound is a combination of its on-target and off-target activities.

Understanding the Function of Sirtuin Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of sirtuin inhibitors, detailing their core functions, mechanisms of action, and their impact on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction to Sirtuins and Their Inhibition

Sirtuins are a family of seven (SIRT1-7 in mammals) NAD+-dependent protein deacetylases and deacylases that play crucial roles in a wide array of cellular processes, including gene silencing, DNA repair, metabolic regulation, and longevity. Given their involvement in the pathophysiology of numerous diseases such as cancer, neurodegenerative disorders, and metabolic syndromes, sirtuins have emerged as significant therapeutic targets.

Sirtuin inhibitors are small molecules that attenuate the enzymatic activity of sirtuins. These inhibitors can be broadly classified based on their mechanism of action, primarily targeting either the binding site of the acetylated substrate or the NAD+ co-substrate binding pocket. By blocking sirtuin activity, these compounds can modulate the acetylation status and function of a multitude of downstream protein targets, thereby influencing key signaling pathways.

Quantitative Data on Sirtuin Inhibitors

The potency and selectivity of sirtuin inhibitors are critical parameters in their development as research tools and therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of commonly used sirtuin inhibitors against various sirtuin isoforms.

| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | SIRT5 IC50 (µM) | SIRT6 IC50 (µM) | Notes |

| Nicotinamide | 120 | 100 | 50 | 150 | 184 | Pan-sirtuin inhibitor |

| Sirtinol | 40 | 38 | >100 | - | - | Primarily targets SIRT1 and SIRT2 |

| Cambinol | 56 | 59 | No inhibition | Weak inhibition | - | Targets SIRT1 and SIRT2 |

| EX-527 (Selisistat) | 0.038-0.098 | >20 | >50 | - | - | Potent and selective SIRT1 inhibitor |

| AGK2 | 30 | 3.5 | 91 | - | - | Selective SIRT2 inhibitor |

| Tenovin-6 | ~26 | 9 | - | - | - | Dual SIRT1/SIRT2 inhibitor |

| SirReal2 | >50 | 0.14 | >50 | - | - | Potent and selective SIRT2 inhibitor |

| 3-TYP | 0.088 | 0.092 | 0.016 | - | - | Potent SIRT3 inhibitor |

Key Signaling Pathways Modulated by Sirtuin Inhibitors

Sirtuin inhibitors exert their biological effects by modulating the acetylation of key proteins in various signaling pathways. The following diagrams illustrate the role of SIRT1 in regulating the p53, NF-κB, and FOXO pathways.

SIRT1 and p53 Signaling Pathway

SIRT1 and NF-κB Signaling Pathway

SIRT1 and FOXO Signaling Pathway

Experimental Protocols

In Vitro Sirtuin Activity Assay (Fluorometric)

This protocol describes a common method for measuring sirtuin activity in vitro using a fluorescent substrate.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Reconstitute the recombinant human sirtuin enzyme (e.g., SIRT1) in the reaction buffer to the desired concentration.

-

Prepare a stock solution of the fluorogenic acetylated peptide substrate (e.g., a p53-derived peptide with a covalently linked fluorophore and quencher).

-

Prepare a stock solution of NAD+.

-

Prepare serial dilutions of the sirtuin inhibitor to be tested.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the reaction buffer.

-

Add the sirtuin inhibitor at various concentrations to the respective wells.

-

Add the sirtuin enzyme to all wells except the negative control.

-

Initiate the reaction by adding the NAD+ and the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Signal Development and Detection:

-

Stop the reaction and develop the fluorescent signal by adding a developer solution (containing a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher).

-

Incubate for an additional 10-15 minutes at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

-

Cellular Assay: Western Blot for Substrate Acetylation

This protocol outlines the steps to assess the effect of a sirtuin inhibitor on the acetylation status of a specific substrate within cells.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the sirtuin inhibitor at various concentrations for a specified duration. Include a vehicle control (e.g., DMSO).

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).

-

Quantify the total protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunodetection:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the acetylated form of the target protein (e.g., anti-acetyl-p53 Lys382).

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with a primary antibody against the total (unmodified) target protein.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the acetylated protein signal to the total protein signal.

-

In Vivo Sirtuin Inhibitor Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of a sirtuin inhibitor in a cancer xenograft model.

Workflow Diagram:

Methodology:

-

Animal Model and Tumor Implantation:

-

Utilize immunodeficient mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor the mice regularly for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Inhibitor Administration:

-

Prepare the sirtuin inhibitor in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection, oral gavage).

-

Administer the inhibitor to the treatment group according to a predefined schedule and dosage. The control group receives the vehicle only.

-

-

Monitoring and Endpoint:

-

Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue treatment until a predefined endpoint is reached, such as the maximum allowed tumor size or a specific study duration.

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and harvest the tumors and other relevant tissues.

-

A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., western blot for target acetylation) and another portion fixed for histopathological examination.

-

Analyze the tumor growth data to assess the efficacy of the inhibitor.

-

Conclusion

Sirtuin inhibitors represent a promising class of molecules for both basic research and therapeutic development. A thorough understanding of their mechanisms of action, potency, selectivity, and effects on cellular signaling is paramount for their effective application. This technical guide provides a foundational resource for researchers in the field, offering key quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways modulated by these important compounds. As research in this area continues to evolve, the principles and methodologies outlined herein will remain central to the ongoing exploration of sirtuin biology and the development of novel sirtuin-targeted therapies.

The Therapeutic Potential of 3-(1H-1,2,3-Triazol-4-yl)pyridine (3-TYP): A Technical Guide for Researchers

An In-depth Examination of a Selective SIRT3 Inhibitor for Oncological and Metabolic Research

Abstract

3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as 3-TYP, is a potent and selective small molecule inhibitor of Sirtuin 3 (SIRT3), a primary mitochondrial NAD+-dependent deacetylase. Emerging preclinical evidence highlights the therapeutic potential of this compound in various disease models, particularly in oncology. By modulating the acetylation status of key mitochondrial proteins, this compound influences cellular metabolism, redox balance, and critical signaling pathways implicated in cell proliferation and survival. This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, detailed experimental protocols for its investigation, and a summary of key quantitative data. Furthermore, it elucidates the intricate signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers in drug discovery and development.

Introduction

Sirtuin 3 (SIRT3) has garnered significant attention as a crucial regulator of mitochondrial function and cellular metabolism. Its role in deacetylating and thereby activating a wide array of mitochondrial enzymes places it at the center of processes such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation. Dysregulation of SIRT3 activity has been linked to numerous pathologies, including cancer, metabolic syndromes, and cardiovascular diseases.

This compound has emerged as a valuable chemical probe to investigate the physiological and pathophysiological roles of SIRT3. Its selectivity for SIRT3 over other sirtuin isoforms, particularly SIRT1 and SIRT2, makes it a powerful tool for dissecting SIRT3-specific functions. This guide aims to consolidate the existing knowledge on this compound to facilitate further research into its therapeutic applications.

Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of SIRT3. It occupies the substrate-binding pocket of the enzyme, preventing the deacetylation of its target proteins. This leads to the hyperacetylation of numerous mitochondrial proteins, altering their function and impacting downstream cellular processes.

Beyond its primary target, this compound has been reported to have off-target effects, notably the inhibition of Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO). Researchers should consider these potential off-target activities when interpreting experimental results.

Key Signaling Pathways Modulated by this compound

The inhibition of SIRT3 by this compound initiates a cascade of events that reverberate through several critical signaling pathways.

c-Myc Regulation in Cancer

Recent studies have illuminated a novel mechanism by which this compound exerts its anti-cancer effects, particularly in multiple myeloma. By inhibiting SIRT3, this compound leads to a reduction in the stability of the oncoprotein c-Myc. This is achieved by decreasing the phosphorylation of c-Myc at serine 62, a key post-translational modification that protects c-Myc from degradation. The resulting destabilization and subsequent degradation of c-Myc protein contribute to the suppression of tumor growth.[1]

dot

References

Methodological & Application

3-TYP in vitro assay protocol

An in-depth examination of 3-(1H-1,2,3-triazol-4-yl)pyridine (3-TYP), a selective inhibitor of Sirtuin 3 (SIRT3), reveals its significant role in cellular processes. This document provides detailed protocols for in vitro assays to characterize the activity of this compound, intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a potent and selective inhibitor of SIRT3, a member of the sirtuin family of NAD+-dependent deacetylases.[1] SIRT3 is a key mitochondrial protein deacetylase that regulates mitochondrial function, metabolism, and cellular stress responses. Inhibition of SIRT3 by this compound has been shown to impact various signaling pathways, making it a valuable tool for studying mitochondrial biology and a potential therapeutic agent. This compound also exhibits inhibitory effects on Methionine Adenosyltransferase (MAT) 2 and Indoleamine 2,3-Dioxygenase (IDO), and may have off-target effects on other NAD-dependent enzymes.[2]

Mechanism of Action

This compound selectively inhibits SIRT3 over other sirtuins like SIRT1 and SIRT2.[1] By inhibiting SIRT3, this compound can modulate the acetylation status and activity of numerous mitochondrial proteins. This interference can lead to the activation of the NF-κB and NLRP3 pathways and enhance the MAPK and NF-κB signaling pathways.[3] The inhibition of SIRT3 by this compound has been observed to reverse the protective effects of melatonin against cadmium-induced mitochondrial-derived superoxide production and autophagic cell death.[2]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various studies, with IC50 values and effective concentrations in cell-based assays presented below.

| Target | IC50 Value | Cell Line | Concentration | Incubation Time | Observed Effect |

| SIRT1 | 88 nM[1] | ||||

| SIRT2 | 92 nM[1] | ||||

| SIRT3 | 16 nM[1] | ||||

| SIRT3 | 38 µM[2] | ||||

| HepG2 | 50 µM[1] | 12 h | Attenuation of melatonin-induced increases in deacetylated-SOD2 expression and SOD2 activity.[1] | ||

| CD8+ TM cells | 10 µM[2] | 24 h | Increase of H3K9bhb and CPS1.[2] | ||

| Cardiac Myocytes | 50 µM[2] | 48 h | Studied effects on Ang II stimulation.[2] |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway affected by this compound.

Caption: Signaling pathway of this compound mediated SIRT3 inhibition.

Experimental Protocols

Two detailed protocols are provided below: an in vitro enzymatic assay to determine the inhibitory effect of this compound on SIRT3 activity, and a cell-based assay to evaluate its effects on mitochondrial function in a cellular context.

In Vitro SIRT3 Inhibition Assay (Fluorometric)

This protocol is adapted from general fluorometric assays for sirtuin activity.

Principle: This assay measures the NAD+-dependent deacetylase activity of recombinant SIRT3 on a fluorogenic acetylated peptide substrate. Deacetylation of the substrate allows for cleavage by a developing reagent, which results in the release of a fluorescent group. The fluorescence intensity is directly proportional to the deacetylase activity.

Materials:

-

Recombinant human SIRT3 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., Fluor-de-Lys®-SIRT3 substrate)

-

NAD+

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer reagent (containing a protease that cleaves the deacetylated substrate)

-

96-well black microplate

-

Fluorometric microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration does not exceed 1% in the final reaction volume.

-

Prepare working solutions of SIRT3, NAD+, and the fluorogenic substrate in Assay Buffer.

-

-

Assay Protocol:

-

Add 25 µL of Assay Buffer to the "Blank" wells.

-

Add 25 µL of the various dilutions of this compound to the "Test Inhibitor" wells.

-

Add 25 µL of Assay Buffer (with DMSO at the same concentration as the test inhibitor wells) to the "Positive Control" wells.

-

Add 25 µL of the SIRT3 enzyme solution to the "Positive Control" and "Test Inhibitor" wells.

-

Add 25 µL of a mixture of the fluorogenic substrate and NAD+ to all wells to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Add 50 µL of the Developer reagent to all wells.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

Read the fluorescence intensity at the specified wavelengths.

-

-

Data Analysis:

-

Subtract the average fluorescence of the "Blank" wells from all other wells.

-

Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".

-

Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value.

-

Cell-Based Assay for Mitochondrial Activity

This protocol outlines a method to assess the impact of this compound on mitochondrial function using a cell-based assay.

Principle: This assay measures changes in mitochondrial superoxide levels in cultured cells treated with this compound. An increase in mitochondrial superoxide is an indicator of mitochondrial dysfunction.

Materials:

-

HepG2 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Mitochondrial superoxide indicator (e.g., MitoSOX™ Red)

-

Hoechst 33342 (for nuclear staining)

-

96-well clear-bottom black microplate

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Culture:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Prepare various concentrations of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the "Test" wells.

-

Add 100 µL of medium with vehicle (e.g., DMSO) to the "Control" wells.

-

Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

-

-

Staining:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add 100 µL of a solution containing the mitochondrial superoxide indicator and Hoechst 33342 in PBS to each well.

-

Incubate for 10-15 minutes at 37°C, protected from light.

-

-

Imaging and Analysis:

-

Wash the cells twice with warm PBS.

-

Add 100 µL of fresh PBS or imaging buffer to each well.

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the fluorescence intensity of the mitochondrial superoxide indicator and normalize it to the cell number (determined by Hoechst 33342 staining).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro this compound assay.

Caption: General workflow for this compound in vitro assays.

References

Application Notes and Protocols for 3-TYP in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-1,2,3-triazol-4-yl)pyridine, commonly known as 3-TYP, is a selective inhibitor of Sirtuin 3 (SIRT3).[1] SIRT3 is a primary mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function, metabolism, and cellular responses to oxidative stress and apoptosis.[2][3][4] As a selective inhibitor, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of SIRT3. Its application in cell culture experiments allows for the elucidation of SIRT3-mediated signaling pathways and the assessment of its therapeutic potential in various diseases, including cancer and metabolic disorders.[5][6]

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of SIRT3's deacetylase activity. SIRT3 modulates the activity of numerous mitochondrial proteins involved in key cellular processes by removing acetyl groups from their lysine residues.[7] By inhibiting SIRT3, this compound leads to the hyperacetylation of these target proteins, thereby altering their function. This disruption of SIRT3-mediated deacetylation affects several critical cellular pathways, including:

-

Mitochondrial Metabolism: Inhibition of SIRT3 can disrupt the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain, leading to altered cellular energy homeostasis.[2][7]

-

Oxidative Stress: SIRT3 is a key regulator of reactive oxygen species (ROS) detoxification. By inhibiting SIRT3, this compound can lead to an increase in mitochondrial ROS levels.[3]

-

Apoptosis: SIRT3 plays a complex, context-dependent role in apoptosis. Its inhibition by this compound can either promote or inhibit apoptosis depending on the cell type and the specific signaling context.[5][8][9]

-

Cell Cycle: SIRT3 has been shown to influence cell cycle progression, and its inhibition may lead to cell cycle arrest.[2]

Data Presentation

The following table summarizes the quantitative data regarding the activity and effects of this compound in various in vitro settings.

| Parameter | Value | Cell Line/System | Reference |

| SIRT3 IC50 | 16 nM | Enzymatic Assay | [1] |

| SIRT1 IC50 | 88 nM | Enzymatic Assay | [1] |

| SIRT2 IC50 | 92 nM | Enzymatic Assay | [1] |

| Cytotoxicity IC50 | 4.7 µM | HeLa | [10] |

| Working Concentration | 10 µM | CD8+ TM cells | [10] |

| Working Concentration | 50 µM | Cardiac myocytes | [10] |

| Working Concentration | 50 µM | HepG2 | [1] |

| Working Concentration | 100 µM | SK-MEL-28 | [1] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile cell culture medium

Protocol:

-

Stock Solution Preparation (10 mM):

-

Aseptically weigh out the appropriate amount of this compound powder. The molecular weight of this compound is 146.15 g/mol .

-

Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM. For example, dissolve 1.46 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

-

Mix well by gentle pipetting before adding to the cells.

-

Note: The final concentration of DMSO in the cell culture should be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the this compound treated samples) should always be included in experiments.

-

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

Cells of interest

-

White-walled 96-well plates

-

This compound working solutions

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Protocol:

-

Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium and incubate overnight.

-

Treat cells with the desired concentrations of this compound. Include appropriate controls.

-

Incubate for the desired treatment period (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.